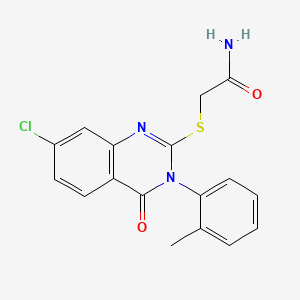

Acetamide, 2-((7-chloro-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetamide, 2-((7-chloro-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- is a complex organic compound with a unique structure that includes a quinazolinone core, a chloro substituent, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-((7-chloro-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of the Chloro Substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Thioether Formation: This involves the reaction of the quinazolinone derivative with a thiol compound under basic conditions to form the thioether linkage.

Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinazolinone core or the chloro substituent, leading to various reduced derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Reduced Quinazolinones: From reduction reactions.

Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Structural Characteristics

The compound has the molecular formula C17H14ClN3O2S and features a quinazoline core with a thioether functional group. Its structural formula can be represented as follows:SMILES CC1=C(C=CC=C1Cl)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NThis structure allows for various interactions with biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research has indicated that derivatives of acetamide compounds exhibit antimicrobial activity. A study focusing on thiazol-4-one/thiophene-bearing pyrazole derivatives found that certain acetamide analogs displayed significant antimicrobial effects. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and enzyme inhibition .

Neurological Disorders

Acetamides have been explored for their potential in treating neurological disorders. Some studies have indicated that certain acetamide derivatives can act as muscarinic receptor agonists, which may be beneficial in conditions like Alzheimer's disease by enhancing cholinergic signaling . Although specific data on this compound is scarce, the general trend suggests potential applicability in neuropharmacology.

Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline derivatives have been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways. This suggests that acetamide, 2-((7-chloro-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- may also possess similar effects, warranting further investigation .

Case Studies and Research Findings

- In Vitro Studies : A series of experiments conducted on acetamide derivatives revealed varying degrees of efficacy against bacterial strains. The structure-activity relationship (SAR) studies highlighted the importance of the thioether group in enhancing antimicrobial activity compared to other functional groups .

- Pharmacological Evaluations : In pharmacological assessments, compounds similar to acetamide were evaluated for their ability to modulate neurotransmitter systems. Results indicated that modifications to the quinazoline core could significantly alter receptor affinity and efficacy, suggesting a tailored approach for drug design .

Mechanism of Action

The mechanism of action of Acetamide, 2-((7-chloro-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

Thioether-Linked Compounds: Compounds with thioether linkages but different core structures.

Chloro-Substituted Compounds: Compounds with chloro substituents but different overall structures.

Uniqueness

What sets Acetamide, 2-((7-chloro-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- apart is its unique combination of a quinazolinone core, a chloro substituent, and a thioether linkage

Biological Activity

Acetamide, 2-((7-chloro-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinazoline family, which is known for various biological activities. The presence of the thioether group and the chloro substituent enhances its pharmacological profile.

Chemical Formula: C17H16ClN3OS

Molecular Weight: 345.85 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Histamine Receptors : Research indicates that compounds with similar structures often exhibit antagonistic activity towards histamine receptors, particularly H1 and H3 receptors. This suggests a potential role in modulating allergic responses and neurogenic inflammation .

- Angiotensin II Receptors : Some derivatives of quinazoline compounds have been identified as antagonists for angiotensin II receptors, which are crucial in regulating blood pressure and fluid balance .

- Antioxidant Activity : The thioether moiety may contribute to antioxidant properties, potentially mitigating oxidative stress in biological systems.

Pharmacological Effects

The pharmacological effects of Acetamide, 2-((7-chloro-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- include:

- Anti-inflammatory Effects : By inhibiting histamine release and action, it may reduce inflammation.

- Cardiovascular Effects : As an angiotensin II receptor antagonist, it could help in managing hypertension.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Histamine H1 Antagonism : A study on structurally similar compounds demonstrated significant H1 receptor antagonism with IC50 values in the low micromolar range. This suggests that Acetamide may possess similar properties .

- Quinazoline Derivatives : Research focusing on quinazoline derivatives found that modifications at the 7-position (like chlorination) enhanced receptor binding affinity and selectivity for angiotensin II receptors .

Data Table: Biological Activity Comparison

Properties

CAS No. |

118449-22-2 |

|---|---|

Molecular Formula |

C17H14ClN3O2S |

Molecular Weight |

359.8 g/mol |

IUPAC Name |

2-[7-chloro-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |

InChI |

InChI=1S/C17H14ClN3O2S/c1-10-4-2-3-5-14(10)21-16(23)12-7-6-11(18)8-13(12)20-17(21)24-9-15(19)22/h2-8H,9H2,1H3,(H2,19,22) |

InChI Key |

ZPILZSROAVJILO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(C=C(C=C3)Cl)N=C2SCC(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.